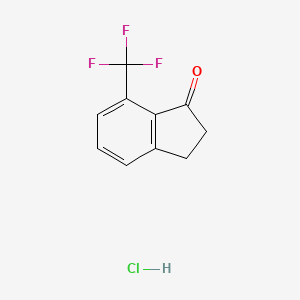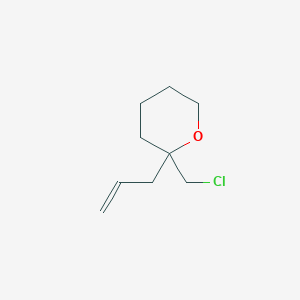
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a prop-2-en-1-yl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be achieved through several methods:
-
Alkylation of Oxane: : One common method involves the alkylation of oxane with chloromethyl and prop-2-en-1-yl halides. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane, followed by the addition of the halides under anhydrous conditions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor. This method employs a ruthenium-based catalyst to facilitate the formation of the oxane ring from a linear diene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of alcohols, amines, and thioethers, respectively.
-
Oxidation Reactions: : The prop-2-en-1-yl group can be oxidized to form epoxides or diols. Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide are typically used for these transformations.
-
Reduction Reactions: : The compound can also undergo reduction reactions, particularly at the double bond of the prop-2-en-1-yl group. Catalytic hydrogenation using palladium on carbon or other metal catalysts can convert the double bond to a single bond, yielding the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide; reactions are often performed in dichloromethane or water.
Reduction: Palladium on carbon, hydrogen gas; reactions are conducted under atmospheric or elevated pressure in solvents like ethanol or methanol.
Major Products
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Amines: Resulting from substitution with ammonia or amines.
Thioethers: Produced by substitution with thiols.
Epoxides and Diols: Generated through oxidation of the prop-2-en-1-yl group.
Alkanes: Obtained by reduction of the double bond.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations allows for the creation of diverse pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane depends on its specific application and the chemical reactions it undergoes. In general, the compound’s reactivity is driven by the presence of the chloromethyl and prop-2-en-1-yl groups, which can participate in various chemical transformations. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be compared with other similar compounds, such as:
2-(Chloromethyl)oxane: Lacks the prop-2-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(Prop-2-en-1-yl)oxane: Does not have the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromine is more reactive than chlorine, leading to different reaction conditions and products.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H15ClO |
|---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-prop-2-enyloxane |
InChI |
InChI=1S/C9H15ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |
InChI-Schlüssel |
HXWJEETZMQLZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


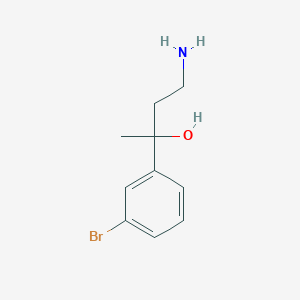


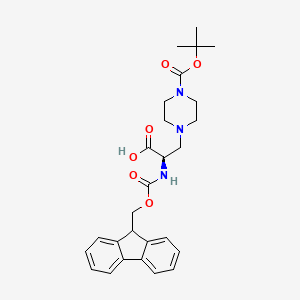
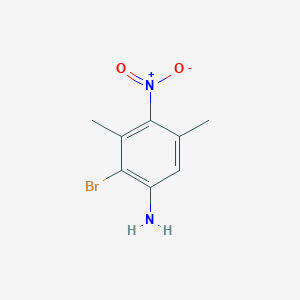


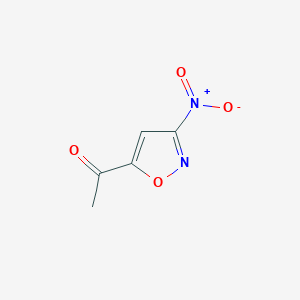
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
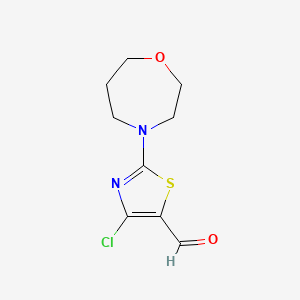
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
